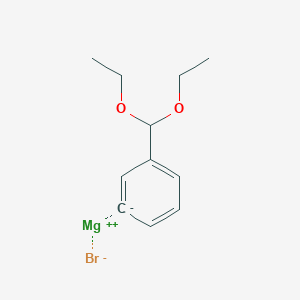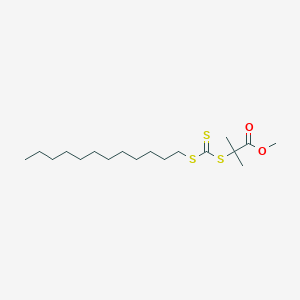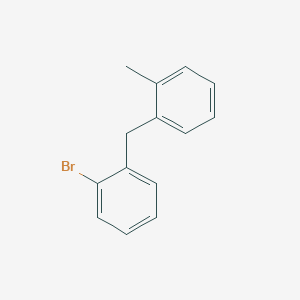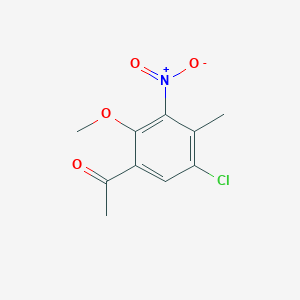
Amyloid b-Protein (17-40) Ammonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amyloid β-Protein (17-40) is a peptide that is a major constituent of diffuse plaques observed in Alzheimer’s disease (AD) brains and pre-amyloid plaques in people affected by Down syndrome . It is produced through the cleavage of APP by alpha- and gamma-secretase . The peptide may play a neuroprotective role in the brain . Its chemical formula is C₁₁₀H₁₇₈N₂₆O₃₁S and it has a molecular weight of 2392.85 .
Synthesis Analysis
The synthesis of Amyloid β-Protein (17-40) is technically difficult due to its propensity to aggregate both on resin during solid phase peptide synthesis and in solution during characterization . The standard method to disassemble these aggregates is the treatment with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) .Molecular Structure Analysis
Amyloid β-Protein (17-40) adopts a mixture of β-sheet, α-helix, and random coil structures . The rate of aggregation to the oligomeric β-sheet structure characteristic of β-amyloid plaques is dependent on pH and peptide concentration .Chemical Reactions Analysis
The aggregation of Amyloid β-Protein (17-40) is a self-assembly process that results in the production of fibrillar structures along with neurotoxic aggregates . The aggregation behavior of proteins in vitro and the development of the related diseases have striking qualitative similarities .Physical And Chemical Properties Analysis
Amyloid β-Protein (17-40) is soluble in ammonium hydroxide, pH >9, or in DMSO at 0.4–4 mM . It should be stored desiccated at –20 °C .科学研究应用
Healthcare and Medicine
Amyloid fibrils have shown promise in drug delivery systems, tissue engineering, and wound healing. Their biocompatibility and structural stability make them attractive candidates for sustainable alternatives to synthetic materials . Researchers are investigating their potential in targeted drug delivery, where the fibrils can encapsulate therapeutic agents and release them at specific sites within the body.
Sensors and Diagnostics
Functional amyloids serve as excellent building blocks for biosensors. Their self-assembling nature allows for the creation of highly sensitive and specific detection platforms. For instance, amyloid-based metal–organic frameworks (MOFs) can detect amyloid diseases . Additionally, amyloid fibrils can be engineered to recognize specific molecules, enabling early disease diagnosis.
作用机制
Target of Action
Amyloid β-Protein (17-40) Ammonium, also known as Aβ (17-40), is a fragment of the larger Amyloid β-Protein (Aβ). The primary targets of Aβ (17-40) are neurons in the brain . Aβ peptides, including Aβ (17-40), are generated from the amyloid precursor protein (APP) through sequential cleavage of β- and γ-secretases . The role of these peptides is critical in the progression of Alzheimer’s Disease (AD), where they accumulate and aggregate, leading to neuronal damage .
Mode of Action
Aβ (17-40) interacts with its neuronal targets, leading to several changes. At physiological levels, Aβ enhances synaptic plasticity and learning and memory in animals by promoting long-term potentiation (LTP) in the hippocampus. This action involves increasing the release of the neurotransmitter acetylcholine and activation of nicotinic acetylcholine receptors . At high (pathological) doses, aβ can inhibit memory .
Biochemical Pathways
The accumulation of Aβ peptides, including Aβ (17-40), can trigger various biochemical pathways. For instance, Aβ (17-40) and Aβ (17-42) have been found to employ distinct molecular pathways for cell entry and intracellular transit at the blood-brain barrier (BBB) . Aβ (17-40) has also been associated with the formation of distinct transient structures that gradually rearrange into protofibrils .
Pharmacokinetics
Studies on similar aβ peptides suggest that they can cross the bbb, which is a critical portal regulating the bidirectional transport of aβ proteins between blood and brain . The BBB-penetrating bispecific antibody displayed higher interstitial fluid (ISF) concentrations than the monospecific antibody .
Result of Action
The result of Aβ (17-40) action is complex and depends on its concentration. At physiological levels, it enhances synaptic plasticity and learning and memory in animals . At high (pathological) doses, aβ can inhibit memory . Moreover, the accumulation of Aβ peptides, including Aβ (17-40), can lead to neuronal damage, a characteristic feature of AD .
Action Environment
The action, efficacy, and stability of Aβ (17-40) are influenced by various environmental factors. For instance, the conformation of Aβ species is stabilized by intra- and inter-molecular hydrogen bonds and by electrostatic and hydrophobic interactions, all depending on the chemical and physical environment (e.g., solvent, ions, pH) and interactions with other molecules, such as lipids and proteins .
安全和危害
未来方向
The progress in the field of AD therapeutics will bring new clinical, logistical, and ethical challenges, which pose to revolutionize the practice of neurology, dementia care, and preventive cognitive healthcare . Innovations in clinical trial design will be the key for the efficient and equitable development of novel anti-Aβ immunotherapies .
属性
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C110H178N26O31S/c1-22-61(17)90(106(162)118-51-80(141)121-71(43-55(5)6)99(155)125-70(39-41-168-21)97(153)132-85(56(7)8)104(160)116-48-78(139)114-49-82(143)130-87(58(11)12)108(164)134-89(60(15)16)110(166)167)136-109(165)91(62(18)23-2)135-93(149)63(19)119-79(140)50-115-95(151)68(36-30-31-40-111)124-101(157)74(46-77(113)138)127-103(159)76(53-137)122-81(142)52-117-105(161)86(57(9)10)133-102(158)75(47-84(146)147)128-96(152)69(37-38-83(144)145)123-92(148)64(20)120-98(154)72(44-65-32-26-24-27-33-65)126-100(156)73(45-66-34-28-25-29-35-66)129-107(163)88(59(13)14)131-94(150)67(112)42-54(3)4/h24-29,32-35,54-64,67-76,85-91,137H,22-23,30-31,36-53,111-112H2,1-21H3,(H2,113,138)(H,114,139)(H,115,151)(H,116,160)(H,117,161)(H,118,162)(H,119,140)(H,120,154)(H,121,141)(H,122,142)(H,123,148)(H,124,157)(H,125,155)(H,126,156)(H,127,159)(H,128,152)(H,129,163)(H,130,143)(H,131,150)(H,132,153)(H,133,158)(H,134,164)(H,135,149)(H,136,165)(H,144,145)(H,146,147)(H,166,167)/t61-,62-,63-,64-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,85-,86-,87-,88-,89-,90-,91-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAFHCYMOBODRG-FZSVSODXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C110H178N26O31S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amyloid b-Protein (17-40) Ammonium | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336357.png)
![1-{[(R)-Ferrocenyl-2-(S)-ethyl-1-dimethylamino) phenyl]-(R)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336362.png)
![1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336365.png)
![1,1'-Bis{1-[(R)-ferrocenyl-2-(S)-ethyl-1-(diethylamino)phenyl]-(R)-phosphino}ferrocene, 97% Trifer](/img/structure/B6336370.png)


![Poly[(R)-3-hydroxybutyric acid] (natural origin)](/img/structure/B6336388.png)





